N-(4-tert-Butylphenyl)-N-phenylnitrous amide
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Overview
Description
N-(4-tert-Butylphenyl)-N-phenylnitrous amide is an organic compound that belongs to the class of nitrous amides This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrous amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-N-phenylnitrous amide typically involves the reaction of 4-tert-butylaniline with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diazotization: 4-tert-butylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylphenyl)-N-phenylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the compound leads to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-tert-Butylphenyl)-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-tert-Butylphenyl)-N-phenylnitrous amide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-Butylphenyl)hydroxylamine: Similar in structure but with a hydroxylamine group instead of a nitrous amide group.
N-(4-tert-Butylphenyl)amine: Lacks the nitrous amide group, making it less reactive in certain chemical reactions.
Uniqueness
N-(4-tert-Butylphenyl)-N-phenylnitrous amide is unique due to the presence of both the tert-butyl group and the nitrous amide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
59501-36-9 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-9-11-15(12-10-13)18(17-19)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
UIPXFHRRZJPZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O |
Origin of Product |
United States |
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